1-(9Z-octadecenoyl)-sn-glycero-3-phosphocholine

説明

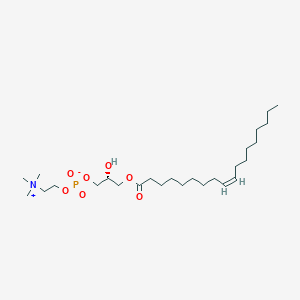

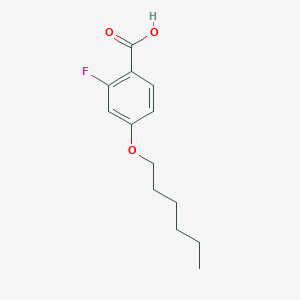

1-(9Z-octadecenoyl)-sn-glycero-3-phosphocholine is a type of phospholipid . It is a 1,2-diacyl-sn-glycerol in which the acyl groups at positions 1 and 2 are specified as oleoyl and gondoyl respectively . It has a role as a mouse metabolite and is functionally related to an oleic acid and an (11Z)-icos-11-enoic acid .

Molecular Structure Analysis

The molecular formula of 1-(9Z-octadecenoyl)-sn-glycero-3-phosphocholine is C41H76O5 . The structure includes a glycerol backbone with two fatty acid chains attached, one of which is oleoyl and the other is gondoyl .Physical And Chemical Properties Analysis

The molecular weight of 1-(9Z-octadecenoyl)-sn-glycero-3-phosphocholine is 649.0 g/mol . Other physical and chemical properties such as melting point, boiling point, and solubility were not found in the sources I retrieved.科学的研究の応用

Application in Lipid Bilayer Research

Specific Scientific Field

Summary of the Application

1-Oleoyl-sn-glycero-3-phosphocholine is used in the study of lipid bilayers composed of SOPC (1-stearoyl-2-oleoyl-sn-glycero-3-phosphocholine) with different concentrations of cholesterol .

Methods of Application

The behavior of lipid bilayers is studied using extensive atomistic molecular dynamic simulations with the aid of the Slipid force field . The simulations aim at computing basic bilayer parameters, as well as thermodynamic properties and structural characteristics .

Results or Outcomes

The results show a good quantitative, as well as qualitative, agreement with the main trends associated with the concentration increase in cholesterol . A change in the behavior of the bilayer is brought about at a concentration of about 30 mol% cholesterol .

Application as a Reference Compound

Specific Scientific Field

Summary of the Application

1-Oleoyl-sn-glycero-3-phosphocholine is used as a reference for the analysis of lysolecithins extracted from tissues and cell membranes .

Methods of Application

The compound is used as a standard in chromatographic or spectrometric analyses to identify and quantify lysolecithins in biological samples .

Results or Outcomes

The use of 1-Oleoyl-sn-glycero-3-phosphocholine as a reference compound allows for accurate and reliable quantification of lysolecithins in various biological samples .

Application in Cell Membrane Mimicry

Specific Scientific Field

Summary of the Application

1-Oleoyl-sn-glycero-3-phosphocholine, also known as POPC, is an important phospholipid for biophysical experiments . It is used in systems that mimic the cell membrane, such as Nanodiscs .

Methods of Application

POPC is incorporated into Nanodiscs, which are discoidal particles composed of a lipid bilayer surrounded by membrane scaffold proteins . These Nanodiscs can be used to study the behavior of proteins in a membrane-like environment .

Results or Outcomes

The use of POPC in Nanodiscs has enabled researchers to study various subjects such as lipid rafts . It provides a more naturalistic environment for studying membrane proteins, leading to more accurate and insightful results .

Application in Oxidation Studies

Specific Scientific Field

Summary of the Application

1-palmitoyl-2-oleoyl-glycero-3-phosphocholine (POPC) plays an important role as a lung surfactant and reduces surface tension . It is used in studies of unsaturated lipids oxidation .

Methods of Application

POPC is used in experiments where its interaction with ozone leads to oxidative decomposition at the oleoyl strand C-C moiety .

Results or Outcomes

These studies help in understanding the oxidation process of unsaturated lipids, which is crucial in various biological and pathological processes .

Application in Synthetic Minimal Cells

Summary of the Application

1-Oleoyl-sn-glycero-3-phosphocholine is used in the engineering of synthetic minimal cells that are capable of molecular communication with each other, and with the environment, via cell-penetrating peptide (CPP) tags .

Methods of Application

These CPP tags facilitate transport of protein and nucleic acid signals that program behavior of cells .

Results or Outcomes

The use of this technology has enabled the engineering of molecular communication between different populations of synthetic cells, to exchange protein and nucleic acid signals .

Application in Alzheimer’s Disease Research

Specific Scientific Field

Summary of the Application

1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC) is used in research to understand the mechanism of pore formation by β amyloid (Aβ) peptides, which are involved in Alzheimer’s disease .

Methods of Application

The interaction of the Aβ (11–42) peptide with a POPC membrane system is simulated using molecular dynamics simulation .

Results or Outcomes

The results indicated that Aβ (11–42) peptide oligomers with peptide numbers larger than two were more likely to lead to lipid deformation and water channels . This research has potential application in the prevention of pore formation by Aβ aggregates on the lipid membrane .

特性

IUPAC Name |

[(2R)-2-hydroxy-3-[(Z)-octadec-9-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H52NO7P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-26(29)32-23-25(28)24-34-35(30,31)33-22-21-27(2,3)4/h12-13,25,28H,5-11,14-24H2,1-4H3/b13-12-/t25-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAMUFBLWGFFICM-PTGWMXDISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H52NO7P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201334331 | |

| Record name | 1-O-Oleoyl-sn-glycero-3-phosphocholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201334331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

521.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | LysoPC(18:1(9Z)/0:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002815 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Product Name |

1-(9Z-octadecenoyl)-sn-glycero-3-phosphocholine | |

CAS RN |

19420-56-5 | |

| Record name | 1-O-Oleoyl-sn-glycero-3-phosphocholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201334331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Oleoyl-2-hydroxy-sn-glycero-3-phosphocholine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FS74G26ZZ4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | LysoPC(18:1(9Z)/0:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002815 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(4-Chlorophenyl)thiomethylene]biphosphonic Acid, Tetraisopropyl Ester](/img/structure/B135070.png)

![N-[4-bromo-2-nitro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B135072.png)

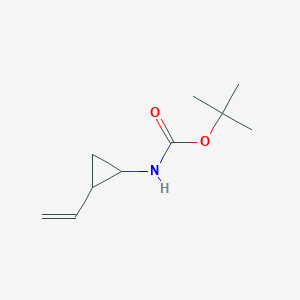

![Acetamide, N-acetyl-N-[2-(acetylamino)ethyl]-](/img/structure/B135074.png)

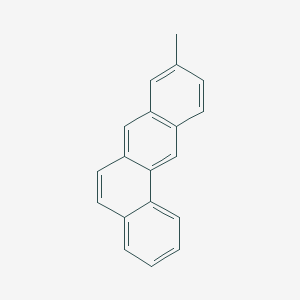

![10-Methylbenz[a]anthracene](/img/structure/B135079.png)

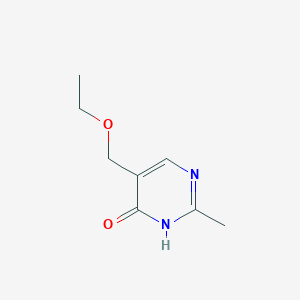

![4,5,6,7-Tetrahydrothieno[2,3-C]pyridine hydrochloride](/img/structure/B135083.png)